BenchChemオンラインストアへようこそ!

(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid

Prasugrel synthesis Thienopyridine ADP-receptor antagonist P2Y12 platelet inhibitor

(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid (CAS 83611-96-5; MF: C₇H₁₀BNO₂S; MW: 183.04 g/mol) is a heterocyclic boronic acid building block that fuses a saturated tetrahydrothieno[3,2-c]pyridine core with a reactive boronic acid group at the 2-position. This scaffold is structurally identical to the core of the clinically approved antiplatelet prodrug prasugrel, making it a critical intermediate in thienopyridine-based drug discovery and process chemistry.

Molecular Formula C7H10BNO2S
Molecular Weight 183.04 g/mol
CAS No. 83611-96-5
Cat. No. B3287029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
CAS83611-96-5
Molecular FormulaC7H10BNO2S
Molecular Weight183.04 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(S1)CCNC2)(O)O
InChIInChI=1S/C7H10BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9-11H,1-2,4H2
InChIKeyRZTASGWAMAQUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid (CAS 83611-96-5) and Why It Matters for Procurement


(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid (CAS 83611-96-5; MF: C₇H₁₀BNO₂S; MW: 183.04 g/mol) is a heterocyclic boronic acid building block that fuses a saturated tetrahydrothieno[3,2-c]pyridine core with a reactive boronic acid group at the 2-position [1]. This scaffold is structurally identical to the core of the clinically approved antiplatelet prodrug prasugrel, making it a critical intermediate in thienopyridine-based drug discovery and process chemistry . The compound is commercially available from multiple suppliers at purities up to 98% and is primarily employed in Suzuki–Miyaura cross-coupling reactions to construct biaryl and heteroaryl architectures for medicinal chemistry programs .

Why a Generic Thienopyridine Boronic Acid Cannot Substitute for (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid


The saturated tetrahydro ring, the specific [3,2-c] ring-fusion geometry, and the boronic acid position at C-2 collectively determine the reactivity, conformational flexibility, and downstream biological relevance of this scaffold. Replacing it with the unsaturated analog thieno[3,2-c]pyridin-2-ylboronic acid (CAS 568582-98-9) eliminates the sp³-hybridized ethylene bridge, altering both the three-dimensional shape recognized by biological targets and the electron density at the coupling site . Similarly, the positional isomer thieno[3,2-c]pyridin-3-ylboronic acid (CAS 1909346-59-3) installs the boronic acid at C-3 rather than C-2, which redirects the vector of Suzuki-coupling-derived substituents and is incompatible with synthetic routes to prasugrel-class P2Y12 antagonists . N-Boc or N-trityl protected derivatives (e.g., CAS 1078151-34-4; CAS 601525-80-8) require an additional deprotection step that reduces overall yield and introduces purification challenges [1]. These structural distinctions prevent simple interchangeability in both medicinal chemistry SAR campaigns and process-scale pharmaceutical synthesis.

Quantitative Differentiation Evidence for (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid Against Closest Analogs


Validated Prasugrel Intermediate: 50% Total Yield Across Seven Linear Steps Using the Tetrahydrothieno[3,2-c]pyridine-2-boronic Acid Scaffold

In the published optimized synthesis of prasugrel, the boric acid substitution step employs the tetrahydrothieno[3,2-c]pyridin-2-yl framework to deliver the final active pharmaceutical ingredient with a total yield of 50% over seven linear steps, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine . In contrast, alternative synthetic routes that proceed through the 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridine-2-one intermediate are documented to suffer from lower overall yields due to the instability of the lactam intermediate, making the process commercially less suitable [1].

Prasugrel synthesis Thienopyridine ADP-receptor antagonist P2Y12 platelet inhibitor Process chemistry

Commercial Purity: 98% Specification Achievable, Matching the Unsaturated Analog and Exceeding N-Protected Derivatives

The target compound is commercially available at 98% purity (HPLC) from major suppliers such as Leyan (Product No. 1876114) and MolCore (NLT 98%) . This purity specification matches that of the unsaturated analog thieno[3,2-c]pyridin-2-ylboronic acid (CAS 568582-98-9), also listed at 98% , but exceeds the typical 95% purity offered for the N-Boc protected derivative (5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid (CAS 1078151-34-4) and for the positional isomer thieno[3,2-c]pyridin-3-ylboronic acid (CAS 1909346-59-3), which is listed at 95% .

Supplier comparison Purity specification Quality control Procurement

Regiochemical Control at C-2: Access to Prasugrel-Class P2Y12 Antagonists Not Possible with C-3 Boronic Acid Isomers

The boronic acid at the C-2 position of the tetrahydrothieno[3,2-c]pyridine scaffold is regiospecifically required for constructing the prasugrel pharmacophore. The clinically approved antiplatelet agent prasugrel bears the critical acetate/leaving group at the C-2 position (systematic name: 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate) [1]. P2Y12 receptor antagonism data show prasugrel inhibits ADP-induced platelet aggregation with an IC₅₀ of 1.8 μM . The positional isomer thieno[3,2-c]pyridin-3-ylboronic acid (CAS 1909346-59-3) installs the boronic acid at C-3, redirecting any Suzuki-derived substituent to a position that cannot recapitulate this pharmacophore geometry . This regiochemical requirement makes the C-2 boronic acid uniquely suited for thienopyridine-based antiplatelet drug discovery and impurity reference standard synthesis.

Regiochemistry P2Y12 receptor antagonist Prasugrel scaffold Structure–activity relationship

Saturated Tetrahydro Ring vs. Unsaturated Analog: Conformational Flexibility and Molecular Recognition

The saturated ethylene bridge (–CH₂–CH₂–) in the tetrahydropyridine ring of the target compound (C₇H₁₀BNO₂S; MW 183.04) introduces sp³ character absent in the fully aromatic analog thieno[3,2-c]pyridin-2-ylboronic acid (C₇H₆BNO₂S; MW 179.00) [1]. Published research on 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives demonstrates that the saturated ring is essential for the covalent binding mechanism to the P2Y12 receptor cysteine residues (Cys-97 and Cys-175) via the active metabolite, a geometry that cannot be achieved with a planar aromatic pyridine ring [2]. The molecular weight difference of +4.04 g/mol between target and aromatic analog further reflects the additional two hydrogen atoms from saturation, which contribute to distinct lipophilicity and solubility profiles relevant to reaction workup and purification.

Conformational analysis Saturated vs. aromatic heterocycles Scaffold diversity Molecular recognition

Synthesis Route: Quantitative Yield Achieved via Lithiation–Borylation of 5-Trimethylsilyl-Tetrahydrothieno[3,2-c]pyridine

A documented synthetic route to the target compound proceeds via lithiation of 5-trimethylsilyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with butyl lithium at −20 °C, followed by treatment with tributyl borate at −50 °C and acidic hydrolysis, affording the boronic acid product in quantitative yield as off-white crystals with melting point >260 °C . This contrasts with the Miyaura borylation approach typical for the aromatic analog thieno[3,2-c]pyridin-2-ylboronic acid, which requires palladium catalysis (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron, adding catalyst cost and metal removal burden . The quantitative yield of the lithiation–borylation route represents a significant process advantage: no yield loss to side products means no chromatographic purification required, reducing solvent consumption and labor costs per gram of isolated product.

Synthetic methodology Lithiation–borylation Quantitative yield Process scalability

Recommended Application Scenarios for (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid Based on Quantitative Evidence


Process Chemistry: Multi-Kilogram Synthesis of Prasugrel and Thienopyridine P2Y12 Antagonists

The validated 50% total yield over seven linear steps , combined with the quantitative-yield lithiation–borylation route , positions this compound as the preferred boronic acid intermediate for process-scale prasugrel manufacturing. The 98% commercial purity specification supports direct use without repurification, and the C-2 regiochemistry is mandatory for constructing the prasugrel acetate pharmacophore. Procurement teams evaluating intermediates for generic prasugrel API production should prioritize this CAS number over unsaturated or C-3 isomeric alternatives.

Medicinal Chemistry: Structure–Activity Relationship (SAR) Exploration Around the Thienopyridine P2Y12 Pharmacophore

For medicinal chemistry programs targeting P2Y12 receptor antagonism, this compound enables Suzuki–Miyaura diversification at the C-2 position of the tetrahydrothieno[3,2-c]pyridine scaffold. The scaffold is identical to that of prasugrel (IC₅₀ = 1.8 μM vs. P2Y12) , and the sp³ character of the saturated ring is essential for the covalent binding interaction with P2Y12 cysteine residues [1]. Derivatization via the boronic acid handle allows systematic exploration of substituent effects on antiplatelet activity, as demonstrated by the ChemistrySelect study where tetrahydrothienopyridine derivatives achieved up to 88.25% platelet agglutination inhibition [1].

Analytical Reference Standards: Prasugrel Impurity Profiling and Method Validation

The N-trityl protected derivative (CAS 601525-80-8) is classified as Prasugrel Impurity 1 in pharmacopoeial monographs [2]. The target compound itself serves as the direct precursor to this impurity and is essential for the synthesis of certified reference standards used in HPLC method validation. The 98% purity specification and the availability of full characterization data (NMR, melting point >260 °C) support its use in generating impurity standards with well-defined purity profiles, which is critical for ANDA (Abbreviated New Drug Application) filings.

Cross-Coupling Methodology Development: Heteroaryl Boronic Acid Reactivity Benchmarking

The distinct electronic character of the tetrahydrothieno[3,2-c]pyridine boronic acid—combining electron-rich thiophene character with the basic secondary amine in the saturated ring—makes this compound a valuable substrate for benchmarking new Suzuki–Miyaura catalysis conditions. Unlike the planar aromatic analog, the saturated ring introduces additional steric and electronic parameters that influence oxidative addition and transmetallation rates. The quantitative-yield, transition-metal-free synthesis ensures that researchers can obtain this benchmark substrate at low cost and high purity, facilitating reproducible catalysis studies.

Quote Request

Request a Quote for (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.